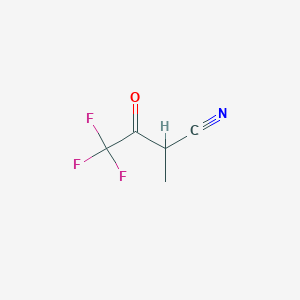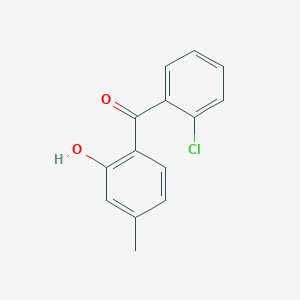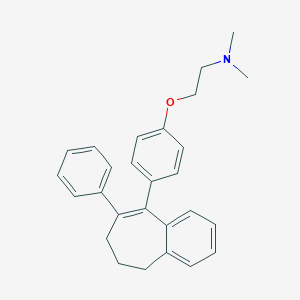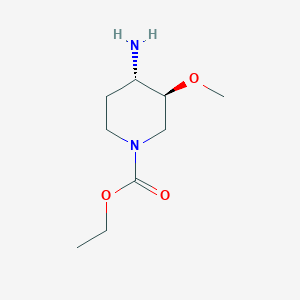
chlorovulone II
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorovulone II is a synthetic compound that has been widely used in scientific research for its unique biochemical and physiological properties. It is a chlorinated derivative of vulone, which is a naturally occurring compound found in some plants. This compound has been synthesized using different methods, and its mechanism of action has been extensively studied.
Scientific Research Applications
Antiviral Research
Recent studies have highlighted the potential benefits of chloroquine-related compounds, such as Chlorovulone II, in antiviral research. A notable application is in the treatment of viral infections like COVID-19. Researchers have been investigating the efficacy of chloroquine in limiting the replication of viruses, including SARS-CoV-2, the virus causing COVID-19 (Touret & de Lamballerie, 2020), (Devaux, Rolain, Colson & Raoult, 2020).
Photosynthesis and Plant Physiology
Chlorophyll fluorescence, closely related to chloroquine compounds, is used in the study of photosystem II (PSII) activity in plants. This is a vital technique in understanding photosynthetic mechanisms and how plants respond to environmental changes (Murchie & Lawson, 2013).
Cytotoxic Activity
Research has revealed that compounds like this compound show promising cytotoxic activity against certain cancer cells. This suggests potential applications in cancer research and treatment (Shen et al., 2004).
Environmental Monitoring
Chlorophyll-a concentration estimation in water bodies using satellite data is another area where chloroquine-related research is relevant. This is crucial for managing aquatic ecosystems and understanding environmental impacts (Moses et al., 2009).
Phototreatment in Dermatology
The derivatives of chlorophyll, similar to chloroquine compounds, are used in photodynamic therapy for treating skin diseases. This indicates a potential application of this compound in dermatological treatments (de Annunzio et al., 2019).
properties
CAS RN |
100295-80-5 |
|---|---|
Molecular Formula |
C21H29ClO4 |
Molecular Weight |
380.9 g/mol |
IUPAC Name |
methyl (E,7E)-7-[(2R)-4-chloro-2-hydroxy-2-[(Z)-oct-2-enyl]-5-oxocyclopent-3-en-1-ylidene]hept-5-enoate |
InChI |
InChI=1S/C21H29ClO4/c1-3-4-5-6-9-12-15-21(25)16-18(22)20(24)17(21)13-10-7-8-11-14-19(23)26-2/h7,9-10,12-13,16,25H,3-6,8,11,14-15H2,1-2H3/b10-7+,12-9-,17-13-/t21-/m1/s1 |
InChI Key |
CTIZPKYMYVPNGA-WSLYZSCVSA-N |
Isomeric SMILES |
CCCCC/C=C\C[C@]\1(C=C(C(=O)/C1=C/C=C/CCCC(=O)OC)Cl)O |
SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Canonical SMILES |
CCCCCC=CCC1(C=C(C(=O)C1=CC=CCCCC(=O)OC)Cl)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




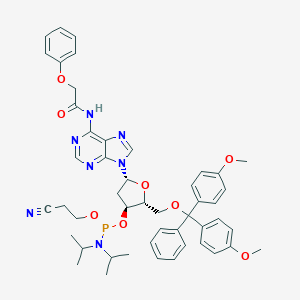


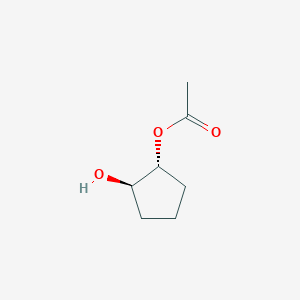
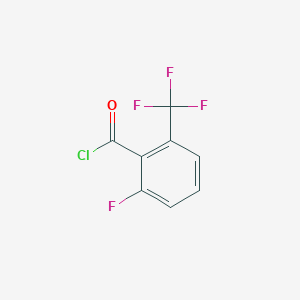
![2-[[[2-[(Hydroxymethyl)[2-[(1-oxoisononyl)amino]ethyl]amino]ethyl]amino]carbonyl]benzoic acid](/img/structure/B26316.png)
![Bicyclo[2.2.1]hept-5-en-2-one](/img/structure/B26319.png)
